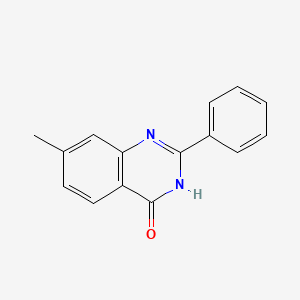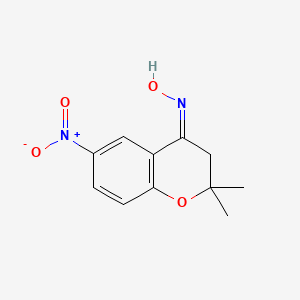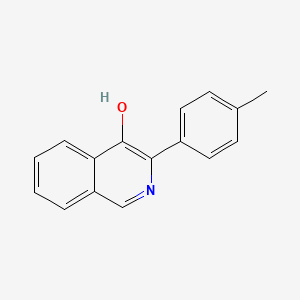![molecular formula C13H19N3O B11875440 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- CAS No. 646056-10-2](/img/structure/B11875440.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane is a complex organic compound that features a spirocyclic structure with a methoxypyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-methoxypyridin-3-yl)-1,7-diazaspirononane typically involves the formation of the spirocyclic core followed by the introduction of the methoxypyridine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The methoxypyridine group can then be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the pyridine ring can yield a piperidine derivative.
科学的研究の応用
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving spirocyclic compounds.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 7-(5-methoxypyridin-3-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can interact with aromatic residues in the active site of an enzyme, while the spirocyclic structure can provide steric hindrance that affects the binding affinity and specificity.
類似化合物との比較
Similar Compounds
7-(4-Methoxypyridin-3-yl)-1,7-diazaspirononane: Similar structure but with a different substitution pattern on the pyridine ring.
7-(5-Hydroxypyridin-3-yl)-1,7-diazaspirononane: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane is unique due to its specific substitution pattern and the presence of both a spirocyclic structure and a methoxypyridine moiety. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
646056-10-2 |
|---|---|
分子式 |
C13H19N3O |
分子量 |
233.31 g/mol |
IUPAC名 |
7-(5-methoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H19N3O/c1-17-12-7-11(8-14-9-12)16-6-4-13(10-16)3-2-5-15-13/h7-9,15H,2-6,10H2,1H3 |
InChIキー |
UGDSYGHDYFSOJQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1)N2CCC3(C2)CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)

![2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine](/img/structure/B11875386.png)




![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)
![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)




![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)
